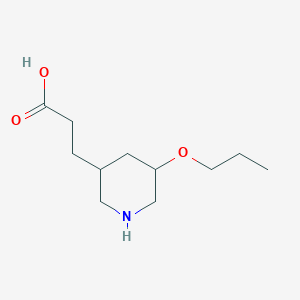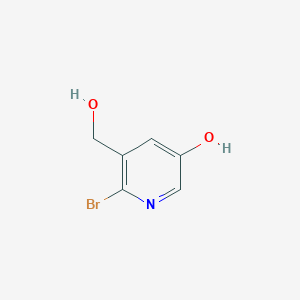
2-(1-Carboxyethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Carboxyethyl)benzoic acid: is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Substituted Alkylbenzenes: One common method for preparing carboxylic acids, including 2-(1-Carboxyethyl)benzoic acid, is the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) under acidic or basic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products:
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(1-Carboxyethyl)benzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials .
Wirkmechanismus
The mechanism by which 2-(1-Carboxyethyl)benzoic acid exerts its effects involves interactions with various molecular targets and pathways. For example, it can be metabolized by enzymes such as butyrate-CoA ligase into intermediate products that participate in further biochemical reactions . The compound’s carboxyl group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
3-[(1RS)-1-Carboxyethyl]benzoic Acid: This compound is structurally similar but differs in the position of the carboxyethyl group.
4-(2-Carboxyethyl)benzoic Acid: Another similar compound with the carboxyethyl group attached at a different position on the benzene ring.
Uniqueness: 2-(1-Carboxyethyl)benzoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2-(1-carboxyethyl)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
JUMCCPMBDOKADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)



![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)

